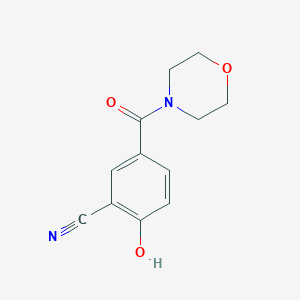
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a chemical compound that features a morpholine ring substituted with a 3-cyano-4-hydroxybenzoyl group
Preparation Methods
The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .
Chemical Reactions Analysis
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .
Comparison with Similar Compounds
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be compared with other morpholine derivatives such as:
Morpholine, 4-(3-hydroxypropyl)-: This compound has a hydroxypropyl group instead of the cyano-hydroxybenzoyl group, leading to different chemical and biological properties.
Morpholine, 4-(2-hydroxyethyl)-: This derivative features a hydroxyethyl group, which affects its reactivity and applications.
The uniqueness of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Biological Activity
Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
Morpholine derivatives are characterized by a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The specific compound in focus, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, features a cyano group and a hydroxybenzoyl moiety that contribute to its biological activity.
1. Anticancer Activity
Morpholine derivatives have shown significant anticancer properties across various cancer cell lines. In vitro studies have indicated that compounds similar to Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- exhibit potent anti-proliferative effects. For example:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including PC3 (prostate cancer), DU145 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, the IC50 for PC3 cells was reported as approximately 40 μg/mL after 24 hours of treatment .
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
| HeLa | Moderate Activity | Moderate Activity | Moderate Activity |
| MCF-7 | Weak Activity | Weak Activity | Weak Activity |
These findings suggest that Morpholine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
2. Antibacterial and Antifungal Activity
In addition to its anticancer properties, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has demonstrated antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values comparable to established antibiotics like ciprofloxacin against various bacterial strains.
- Specific Findings : Some derivatives exhibited stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
The biological activity of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be attributed to its interaction with various molecular targets:
- Receptor Modulation : The morpholine ring enhances binding affinity to receptors involved in mood disorders and pain management, suggesting potential applications in neuropharmacology .
- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cancer progression and neurodegenerative diseases, such as BACE-1, which is crucial in Alzheimer's disease pathology .
Case Studies
Several studies have highlighted the potential of morpholine derivatives in clinical applications:
- A study investigating the effects of various morpholine-containing compounds on neurodegenerative diseases revealed promising results in modulating enzyme activity related to Alzheimer's disease .
- Research on the anticancer effects of morpholine derivatives demonstrated their ability to induce apoptosis in tumor cells while sparing normal cells from toxicity .
Properties
CAS No. |
820232-28-8 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2 |
InChI Key |
LTQOCQMJZMXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















